Cas no 172939-67-2 (3-O-Benzoyl-N-acetyl-a-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester)

3-O-Benzoyl-N-acetyl-a-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester structure
172939-67-2 structure
Product Name:3-O-Benzoyl-N-acetyl-a-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester
Numero CAS:172939-67-2
MF:C41H40N2O12
MW:752.762512207031
CID:905751
PubChem ID:71313701
Update Time:2025-06-15

3-O-Benzoyl-N-acetyl-a-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-O-Benzoyl-N-acetyl-a-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester
    • 3-O-Benzoyl-N-acetyl-α-D-galactosaMinyl-1-O-N-(FMoc)serine Phenacylester
    • 2-Acetamido-3-O-benzoyl-2-deoxy-a-D-galactopyranosyl Fmoc serine phenacyl ester
    • O-[2-(AcetylaMino)-3-O-benzoyl-2-deoxy-α-D-galactopyranosyl]-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-L-serine 2-Oxo-2-phenylethyl Ester
    • 172939-67-2
    • [(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate
    • 3-O-Benzoyl-N-acetyl-alpha-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester
    • Inchi: 1S/C41H40N2O12/c1-24(45)42-35-37(55-38(48)26-14-6-3-7-15-26)36(47)34(20-44)54-40(35)52-22-32(39(49)51-23-33(46)25-12-4-2-5-13-25)43-41(50)53-21-31-29-18-10-8-16-27(29)28-17-9-11-19-30(28)31/h2-19,31-32,34-37,40,44,47H,20-23H2,1H3,(H,42,45)(H,43,50)/t32-,34+,35+,36-,37+,40-/m0/s1
    • Chiave InChI: LZIGGMMKYBMLGA-LSPWVGJGSA-N
    • Sorrisi: O1[C@@H]([C@@H]([C@H]([C@H]([C@H]1CO)O)OC(C1C=CC=CC=1)=O)NC(C)=O)OC[C@@H](C(=O)OCC(C1C=CC=CC=1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Proprietà calcolate

  • Massa esatta: 752.25812472g/mol
  • Massa monoisotopica: 752.25812472g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 55
  • Conta legami ruotabili: 17
  • Complessità: 1300
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.4
  • Superficie polare topologica: 196Ų

Proprietà sperimentali

  • Punto di fusione: 139-140°C

3-O-Benzoyl-N-acetyl-a-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B207950-5mg
3-O-Benzoyl-N-acetyl-a-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester
172939-67-2
5mg
$ 138.00 2023-04-19
TRC
B207950-10mg
3-O-Benzoyl-N-acetyl-a-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester
172939-67-2
10mg
$ 184.00 2023-04-19
TRC
B207950-25mg
3-O-Benzoyl-N-acetyl-a-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester
172939-67-2
25mg
$ 448.00 2023-04-19
A2B Chem LLC
AD67404-5mg
3-O-Benzoyl-N-acetyl-α-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester
172939-67-2
5mg
$413.00 2024-01-03
A2B Chem LLC
AD67404-25mg
3-O-Benzoyl-N-acetyl-α-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester
172939-67-2
25mg
$1163.00 2024-01-03
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso